molecular formula C16H19F3N2O2 B2825258 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2320174-75-0

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea

Número de catálogo B2825258
Número CAS: 2320174-75-0
Peso molecular: 328.335
Clave InChI: JRSTUJSYZYBZLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the development of various B-cell malignancies.

Mecanismo De Acción

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea selectively binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling events. This leads to decreased B-cell activation, proliferation, and survival. This compound also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.
Biochemical and physiological effects:
This compound has been shown to decrease B-cell activation, proliferation, and survival in preclinical studies. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT. This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments, including its high selectivity for BTK and its good pharmacokinetic properties. However, this compound has limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Direcciones Futuras

For 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea include further preclinical studies to determine its safety and efficacy in various B-cell malignancies and autoimmune diseases. Clinical trials are also needed to evaluate its therapeutic potential in humans. Additionally, this compound could be combined with other therapies to improve its efficacy and overcome potential resistance mechanisms. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties is an area of active research.

Métodos De Síntesis

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea can be synthesized through a multistep process, starting with the reaction of 4-(trifluoromethyl)phenyl isocyanate with 1,7-dibromoheptane to obtain the corresponding spirocyclic intermediate. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride and triethylamine to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Aplicaciones Científicas De Investigación

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied as a potential therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to selectively inhibit BTK, leading to decreased B-cell activation, proliferation, and survival. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.

Propiedades

IUPAC Name

1-(7-oxaspiro[3.5]nonan-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-1-3-12(4-2-11)20-14(22)21-13-5-6-15(13)7-9-23-10-8-15/h1-4,13H,5-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSTUJSYZYBZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.